Benzenesulfonic acid, 4-diazenyl-
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Overview
Description
Benzenesulfonic acid, 4-diazenyl- is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a benzene ring, with a diazenyl group (-N=N-) at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-diazenyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid and sulfur trioxide . The reaction involves the electrophilic substitution of the benzene ring, forming benzenesulfonic acid. The diazenyl group can be introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with a suitable aromatic compound .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-diazenyl- typically involves large-scale sulfonation processes using fuming sulfuric acid (oleum) and sulfur trioxide. The diazotization and coupling reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-diazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-diazenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-diazenyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The diazenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfonic acid group enhances the compound’s solubility and facilitates its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid: Similar structure with hydroxyl groups on the aromatic ring.
Benzenesulfonic acid: Lacks the diazenyl group, making it less reactive in certain reactions
Uniqueness
Benzenesulfonic acid, 4-diazenyl- is unique due to the presence of both sulfonic acid and diazenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
90829-70-2 |
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Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
4-diazenylbenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,7H,(H,9,10,11) |
InChI Key |
IJNCDSUFLUTMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=N)S(=O)(=O)O |
Origin of Product |
United States |
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